molecular formula C17H24O B13811789 2-Butenal,3-[3,5-bis(1,1-dimethylethyl)phenyl]-,(2E)-

2-Butenal,3-[3,5-bis(1,1-dimethylethyl)phenyl]-,(2E)-

Cat. No.: B13811789
M. Wt: 244.37 g/mol
InChI Key: QRHOMTWAYIXGPJ-QPEQYQDCSA-N
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Description

2-Butenal,3-[3,5-bis(1,1-dimethylethyl)phenyl]-,(2E)- is an organic compound with the molecular formula C18H26O It is characterized by the presence of a butenal group attached to a phenyl ring substituted with two tert-butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenal,3-[3,5-bis(1,1-dimethylethyl)phenyl]-,(2E)- typically involves the reaction of 3,5-bis(1,1-dimethylethyl)benzaldehyde with crotonaldehyde under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation and dehydration steps.

Industrial Production Methods

In an industrial setting, the production of 2-Butenal,3-[3,5-bis(1,1-dimethylethyl)phenyl]-,(2E)- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the product. The use of catalysts and advanced separation techniques can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-Butenal,3-[3,5-bis(1,1-dimethylethyl)phenyl]-,(2E)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-Butenal,3-[3,5-bis(1,1-dimethylethyl)phenyl]-,(2E)- has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Butenal,3-[3,5-bis(1,1-dimethylethyl)phenyl]-,(2E)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester: Similar in structure but contains a hydroxyl group and a methyl ester.

    3,5-Di-tert-butylbenzyl bromide: Contains a bromomethyl group instead of the butenal group.

Uniqueness

2-Butenal,3-[3,5-bis(1,1-dimethylethyl)phenyl]-,(2E)- is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of the butenal group allows for various chemical transformations, while the tert-butyl groups provide steric hindrance and stability to the molecule.

Properties

Molecular Formula

C17H24O

Molecular Weight

244.37 g/mol

IUPAC Name

(Z)-3-(3-tert-butyl-5-propan-2-ylphenyl)but-2-enal

InChI

InChI=1S/C17H24O/c1-12(2)14-9-15(13(3)7-8-18)11-16(10-14)17(4,5)6/h7-12H,1-6H3/b13-7-

InChI Key

QRHOMTWAYIXGPJ-QPEQYQDCSA-N

Isomeric SMILES

CC(C)C1=CC(=CC(=C1)C(C)(C)C)/C(=C\C=O)/C

Canonical SMILES

CC(C)C1=CC(=CC(=C1)C(C)(C)C)C(=CC=O)C

Origin of Product

United States

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